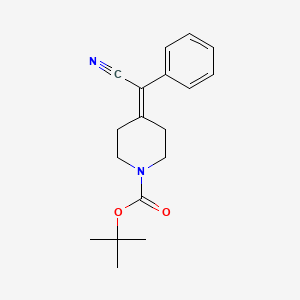

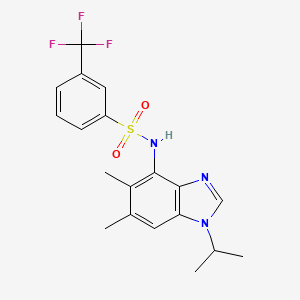

Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate

Übersicht

Beschreibung

“Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate” is a compound used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .

Synthesis Analysis

The synthesis of “Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate” involves the use of specific precursor chemicals. In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate” can be found in various databases. For instance, the ChemSpider database provides information about the structure, properties, spectra, suppliers and links for this compound .

Chemical Reactions Analysis

“Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate” can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound is utilized as a key intermediate in the synthesis of various pharmaceuticals. For example, its derivatives have been explored in the synthesis of Vandetanib, highlighting its role in constructing complex molecular architectures (Min Wang et al., 2015).

- Another study demonstrates its utility in generating important intermediates for small molecule anticancer drugs, further emphasizing its significance in medicinal chemistry (Binliang Zhang et al., 2018).

Applications in Material Science

- Research has explored its applications in the development of corrosion inhibitors. A novel heterocyclic compound derived from tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive properties for carbon steel in corrosive environments, underlining its potential in industrial applications (B. Praveen et al., 2021).

Drug Development and Synthesis

- The compound serves as a precursor in the synthesis of biologically active molecules, such as crizotinib, indicating its importance in the development of therapeutic agents (D. Kong et al., 2016).

- Additionally, it has been utilized in synthesizing derivatives with potential as intermediates for benzimidazole compounds, showcasing its versatility in organic synthesis (Liu Ya-hu, 2010).

Advanced Materials and Polymer Science

- The molecule has also found applications in the synthesis of poly(1,4-phenylenevinylenes) containing carboxyl groups, highlighting its role in creating luminescent and water-soluble materials for potential use in electronic and optical devices (M. W. Wagaman & R. Grubbs, 1997).

Eigenschaften

IUPAC Name |

tert-butyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-15(10-12-20)16(13-19)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSPRJGSOLUTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C#N)C2=CC=CC=C2)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate](/img/structure/B2824876.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2824878.png)

![1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2824879.png)

![N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2824881.png)

![2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2824887.png)

![6-(2,4-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2824893.png)

![4-[benzyl(methyl)sulfamoyl]-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2824896.png)

![N-(2-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2824897.png)